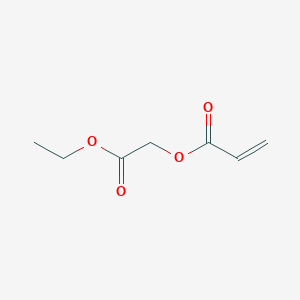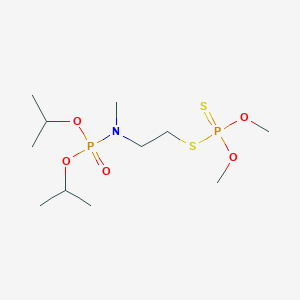
CID 71351240
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “CID 71351240” is a chemical entity with unique properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.
Preparation Methods
Industrial Production Methods: Industrial production methods for CID 71351240 would typically involve scaling up the laboratory synthesis to produce the compound in larger quantities. This process often requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the compound’s consistency and purity .
Chemical Reactions Analysis
Types of Reactions: CID 71351240 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the compound’s structure and properties .
Common Reagents and Conditions: The common reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride .
Major Products: The major products formed from these reactions vary based on the specific reaction conditions and reagents used. Understanding these products is essential for predicting the compound’s behavior in different chemical environments .
Scientific Research Applications
CID 71351240 has numerous applications in scientific research, including chemistry, biology, medicine, and industry. Its unique properties make it valuable for various studies and applications .
Chemistry: In chemistry, this compound can be used as a reagent or intermediate in synthesizing other compounds. Its reactivity and stability make it a valuable tool for various chemical transformations .
Biology: In biological research, this compound may be used to study cellular processes and interactions. Its ability to interact with specific biological targets makes it a useful probe for understanding complex biological systems .
Medicine: In medicine, this compound could be explored for its potential therapeutic applications. Its interactions with biological molecules may lead to the development of new drugs or treatments for various diseases .
Industry: In the industrial sector, this compound can be used in manufacturing processes, quality control, and product development. Its unique properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of CID 71351240 involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Several compounds share structural similarities with CID 71351240. These similar compounds can provide insights into the unique properties and applications of this compound .
Uniqueness: this compound’s uniqueness lies in its specific structure and reactivity, which differentiate it from other similar compounds. This uniqueness makes it valuable for various scientific and industrial applications .
Conclusion
This compound is a compound with significant potential in various scientific fields. Understanding its synthesis, reactions, applications, and mechanism of action is essential for leveraging its unique properties in research and industry.
Properties
Molecular Formula |
C5H3Cl2NSn |
|---|---|
Molecular Weight |
266.70 g/mol |
InChI |
InChI=1S/C5H3Cl2N.Sn/c6-4-2-1-3-8-5(4)7;/h1-3H; |
InChI Key |
QLYXTWNPBJJFOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)Cl.[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


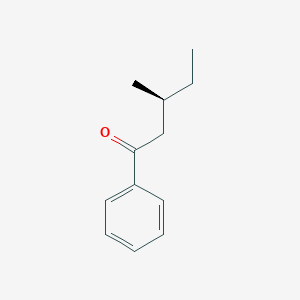
![Dibutyl[bis(tert-butylsulfanyl)]stannane](/img/structure/B14717764.png)

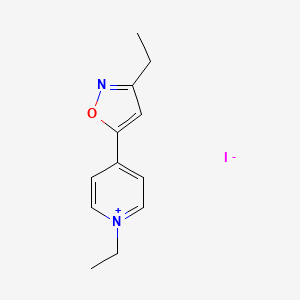
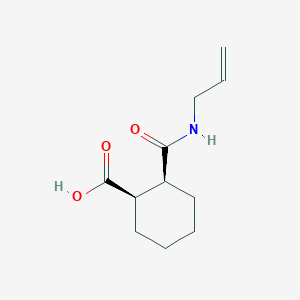
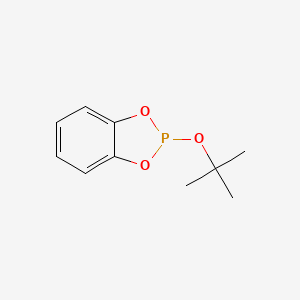

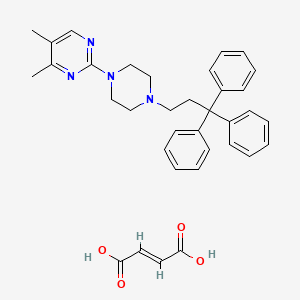
![5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B14717809.png)
![6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14717812.png)

